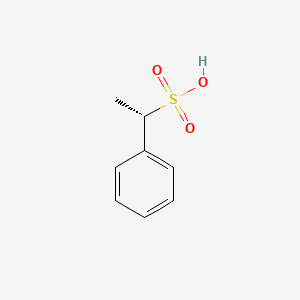

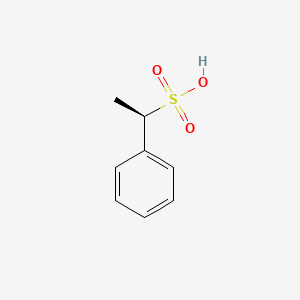

(r)-1-Phenylethanesulfonic acid

Vue d'ensemble

Description

[R,(+)]-1-Phenylethanesulfonic acid is a chemical compound with the molecular formula C8H10O3S . It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Synthesis Analysis

In 1992, Corey first reported an ®-1-phenylethanesulfonic acid derived from an enantiopure alcohol in multistep reactions . Biller and Enders synthesized chiral sulfonic acids using a chiral auxiliary, which induced an asymmetric sulfonation at the adjacent carbon atom .Molecular Structure Analysis

The molecular structure of [R,(+)]-1-Phenylethanesulfonic acid includes 22 bonds in total: 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Physical And Chemical Properties Analysis

®-1-Phenylethanesulfonic acid has a molecular weight of 186.23 g/mol. It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Applications De Recherche Scientifique

1. Optical Resolution and Asymmetric Transformation

(R)-1-Phenylethanesulfonic acid is used as an efficient resolving agent for the optical resolution and asymmetric transformation of DL-p-hydroxyphenylglycine. This process involves the fractional crystallization of diastereomeric salts and epimerization to convert DL-HPG into D-HPG (Yoshioka et al., 1987).

2. Synthesis of R-1-Phenylethyl Acetate

In the synthesis of R-1-phenylethyl acetate, (R)-1-Phenylethanesulfonic acid plays a crucial role. This process involves a one-pot synthesis starting from hydrogenation of acetophenone and subsequent acylation using an immobilized lipase (Mäki-Arvela et al., 2009).

3. Reactions Over Acid-Base Catalysts

(R)-1-Phenylethanesulfonic acid is used in transformations of various alcohols over oxide catalysts. The reactions lead to products depending on the acid-base characteristic of the catalysts (Aramendía et al., 1999).

4. Kinetics in Biocatalysis

The kinetics of the reduction of acetophenone to (R)-1-phenylethanol using Pichia capsulata as a whole-cell biocatalyst is studied for its significance in the fragrance and flavor industry. This involves examining the reversible reaction kinetics and substrate inhibition (Homola et al., 2015).

5. Enzymatic Synthesis in Food and Pharmaceutical Industries

(R)-1-Phenylethanesulfonic acid is involved in the enzymatic synthesis of enantiopure 1-phenylethanol, used in food, pharmaceuticals, fine, and agrochemical industries. This process uses cutinase from Fusarium sp. under both microwave irradiation and conventional heating (Kamble et al., 2017).

6. Characterization of Specific Enzymes in Plants

Characterizing enzymes in tea (Camellia sinensis) flowers that produce (R)-1-phenylethanol highlights the possibility of enzymatic synthesis of enantiopure 1-phenylethanol using plant-derived genes (Zhou et al., 2019).

7. Proton Exchange Membranes for Fuel Cells

(R)-1-Phenylethanesulfonic acid is utilized in the development of cross-linkable polyelectrolytes for proton exchange membranes in fuel cells. The properties of these membranes are studied for their conductivity and mechanical strength (Si et al., 2013).

8. Synthesis of Chiral Compounds in Chemical and Pharmaceutical Fields

The compound is used in a novel process for synthesizing E-arylethenesulfonamides, which are extensively employed in chemical and pharmaceutical industries. This involves a simple, one-pot procedure starting from 1-hydroxy-1-arylalkanes (Aramini et al., 2003).

9. Heterogeneous Ion-Exchange Membranes

This acid is also used in creating ion-exchange membranes based on sulfonated poly(1,4-phenylene sulfide) and linear polyethylene. These membranes are characterized by their oxidation stability, ionic conductivity, and permeability to methanol (Schauer & Brožová, 2005).

10. Optical Properties of Chiral Supramolecular Organic Fluorophores

The creation of chiral supramolecular organic fluorophores using (R)-1-phenylethylamine and 1-pyrenesulfonic acid, which exhibit circularly polarized luminescence (CPL) properties in the solid state, is another notable application (Imai et al., 2009).

Propriétés

IUPAC Name |

(1R)-1-phenylethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMBBYARPOGBA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-Phenylethanesulfonic acid | |

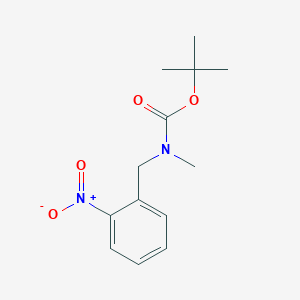

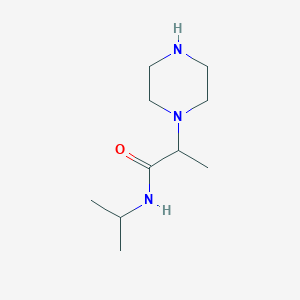

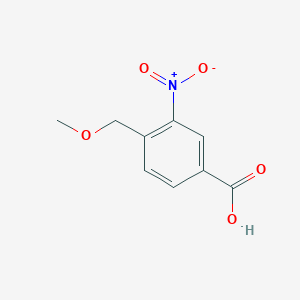

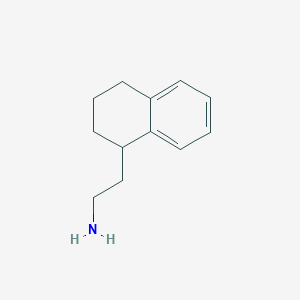

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3161226.png)